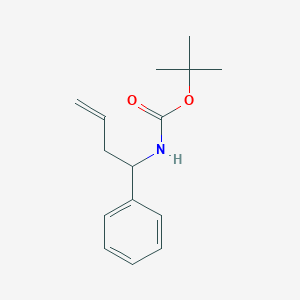

N-Boc-(+/-)-1-phenylbut-3-en-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc-(+/-)-1-phenylbut-3-en-1-amine: is a compound that belongs to the class of Boc-protected amines. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly interesting due to its structural features, which include a phenyl group and a butenyl chain, making it a versatile intermediate in various synthetic pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-1-phenylbut-3-en-1-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction can be carried out under various conditions:

Aqueous Conditions: The amine is reacted with Boc2O in the presence of a base such as sodium hydroxide (NaOH) in water.

Anhydrous Conditions: The reaction can also be performed in anhydrous solvents like tetrahydrofuran (THF) with bases such as triethylamine (Et3N).

Catalyst-Free Conditions: Some methods utilize catalyst-free conditions, where the amine and Boc2O are simply mixed and stirred at room temperature.

Industrial Production Methods

Industrial production of this compound often employs scalable and sustainable methods. For instance, the use of deep eutectic solvents (DES) as reaction media has been explored to enhance the efficiency and environmental friendliness of the process .

化学反応の分析

Types of Reactions

N-Boc-(+/-)-1-phenylbut-3-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides (R-X) or acyl chlorides (RCOCl).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3

Reduction: H2/Pd, NaBH4, LiAlH4

Substitution: R-X, RCOCl, SOCl2

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

科学的研究の応用

N-Boc-(+/-)-1-phenylbut-3-en-1-amine has a wide range of applications in scientific research:

作用機序

The mechanism of action of N-Boc-(+/-)-1-phenylbut-3-en-1-amine primarily involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes .

類似化合物との比較

Similar Compounds

- N-Boc-piperazine

- N-Boc-3-piperidone

- N-Cbz-protected amines

Uniqueness

N-Boc-(+/-)-1-phenylbut-3-en-1-amine is unique due to its structural features, which include a phenyl group and a butenyl chain. This makes it a versatile intermediate in synthetic pathways, offering distinct reactivity compared to other Boc-protected amines .

生物活性

N-Boc-(+/-)-1-phenylbut-3-en-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine, which enhances its stability and solubility. The general structure can be represented as follows:

The biological activity of this compound has been attributed to its interactions with various biological targets, including enzymes and receptors. Notably, its role as a covalent inhibitor has been demonstrated in several studies:

- Covalent Inhibition : The compound acts as an irreversible inhibitor of specific proteases, which are crucial for viral replication. For instance, it has shown significant inhibition of the nsP2 enzyme in chikungunya virus (CHIKV) with an IC50 value of 60 nM and an EC50 value of 40 nM in cellular assays .

- Receptor Modulation : Research indicates that the compound may modulate estrogen receptors, contributing to its potential use in hormone-related therapies .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural components. Key findings from SAR studies include:

- Substituents : Variations in the phenyl group or the alkene configuration significantly affect the compound's binding affinity and selectivity towards target enzymes.

| Compound Variant | Binding Affinity (IC50) | Comments |

|---|---|---|

| N-Boc-(+)-variant | 50 nM | Higher selectivity for target protease |

| N-Boc-(-)-variant | 70 nM | Broader activity spectrum |

Case Studies

Several studies have explored the biological activity of this compound:

- Antiviral Activity : A study demonstrated that this compound effectively inhibits CHIKV replication in human fibroblast cells, highlighting its potential as an antiviral agent .

- Cancer Therapeutics : In a separate investigation, this compound was evaluated for its ability to degrade estrogen receptors in breast cancer cell lines, showing promise for targeted cancer therapies .

特性

IUPAC Name |

tert-butyl N-(1-phenylbut-3-enyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-9-13(12-10-7-6-8-11-12)16-14(17)18-15(2,3)4/h5-8,10-11,13H,1,9H2,2-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXZARIDOWOPFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。